Biochemical Potency: Ispinesib vs. Filanesib and SB-743921 KSP Inhibition
Ispinesib inhibits KSP with a Ki app of 1.7 nM in cell-free assays . Filanesib (ARRY-520) exhibits an IC50 of 6 nM for human KSP . SB-743921, a second-generation KSP inhibitor, is 5-fold more potent than ispinesib against KSP ATPase activity, with a Ki of 0.1 nM [1].
| Evidence Dimension | KSP inhibition potency |
|---|---|
| Target Compound Data | Ki app = 1.7 nM |
| Comparator Or Baseline | Filanesib (IC50 = 6 nM); SB-743921 (Ki = 0.1 nM, 5-fold more potent) |
| Quantified Difference | Ispinesib is 3.5-fold more potent than Filanesib; SB-743921 is 5-fold more potent than Ispinesib |
| Conditions | Cell-free enzymatic assays |
Why This Matters
This positions ispinesib as a moderately potent reference compound within the KSP inhibitor class, essential for benchmarking newer analogs.
- [1] Jackson JR, et al. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer. Clin Cancer Res. 2006 Oct;12(19 Suppl):B11. View Source
